Phosphohistidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

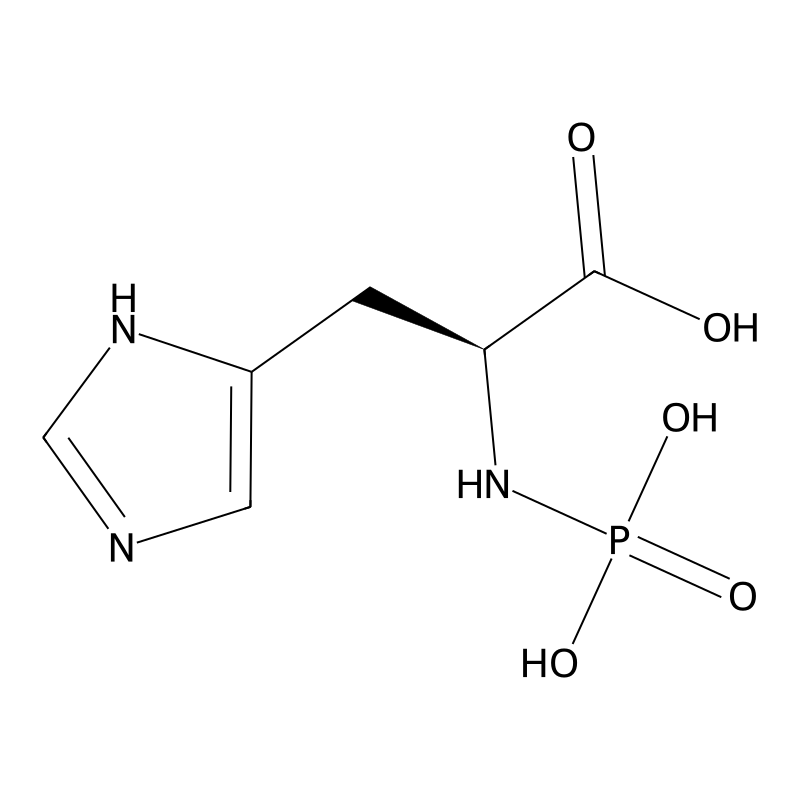

Phosphohistidine is a unique phosphoamino acid formed by the phosphorylation of the imidazole side chain of the amino acid histidine. This compound is characterized by the presence of a phosphoramidate bond, which distinguishes it from other phosphoamino acids such as phosphoserine, phosphothreonine, and phosphotyrosine, which contain phosphoester bonds. The phosphoramidate bond in phosphohistidine exhibits a high Gibbs free energy of hydrolysis, making it unstable under acidic conditions. This instability has historically hindered research into its biological roles compared to other phosphorylated residues .

Phosphohistidine exists in two isomeric forms—1-phosphohistidine and 3-phosphohistidine—depending on which nitrogen atom in the imidazole ring is phosphorylated. Each form may have distinct biological functions and reactivity profiles .

The hydrolysis of phosphohistidine is notably rapid under neutral to alkaline conditions but significantly slower under acidic conditions, which can lead to its degradation and limit its study . This unique reactivity makes it an important player in cellular signaling mechanisms.

Phosphohistidine plays a critical role in cellular signaling across various organisms, including prokaryotes and eukaryotes. It is increasingly recognized for its involvement in mammalian signaling pathways, particularly those related to cell growth and differentiation. The phosphorylation of histidine residues is implicated in several physiological processes, including immune responses and metabolic regulation .

Research has shown that histidine phosphorylation can regulate ion channels and other membrane proteins, affecting cellular excitability and signaling cascades. For instance, reversible phosphorylation of histidine residues has been linked to the activation of calcium channels and potassium channels, demonstrating its importance in maintaining cellular homeostasis .

Several methods exist for synthesizing phosphohistidine, including:

- Chemical Phosphorylation: Histidine-containing peptides can be chemically phosphorylated using reagents such as phosphorus oxychloride or phosphorus pentoxide.

- Enzymatic Methods: Specific kinases can catalyze the transfer of phosphate groups to histidine residues in proteins.

- Solid-Phase Peptide Synthesis: This technique allows for the incorporation of phosphohistidine into peptides during synthesis using stable analogs that mimic the phosphorylated state .

These methods enable researchers to produce phosphohistidine for various applications, including structural studies and functional assays.

Phosphohistidine has diverse applications in biochemical research:

- Cell Signaling Studies: Understanding its role in signal transduction pathways aids in elucidating mechanisms of diseases.

- Drug Development: Compounds targeting histidine phosphorylation may offer new therapeutic strategies for diseases linked to dysregulated signaling.

- Biomarker Discovery: Phosphohistidine levels could serve as biomarkers for certain diseases or physiological states due to their involvement in critical signaling pathways .

Studies on the interactions involving phosphohistidine have revealed its role as a regulatory element in various protein-protein interactions. For example:

- Kinase Interactions: Phosphorylated histidines can influence the activity of kinases, affecting downstream signaling pathways.

- Protein Phosphatases: Specific enzymes can dephosphorylate histidine residues, modulating their activity and function within cellular contexts .

These interactions highlight the dynamic nature of phosphohistidine within cellular environments.

Phosphohistidine shares similarities with other phosphorylated amino acids but also possesses unique characteristics:

| Compound | Bond Type | Stability | Biological Role |

|---|---|---|---|

| Phosphoserine | Phosphoester | More stable | Commonly involved in signaling pathways |

| Phosphothreonine | Phosphoester | More stable | Plays roles in enzyme regulation and signal transduction |

| Phosphotyrosine | Phosphoester | More stable | Key player in growth factor signaling |

| Phosphohistidine | Phosphoramidate | Less stable | Unique role in enzymatic reactions and signaling |

Phosphohistidine's instability under acidic conditions contrasts sharply with the stability of its counterparts, making it a less studied but equally important component of protein phosphorylation networks.

The isolation and purification of phosphohistidine presents unique challenges due to its inherent acid-lability and instability under standard biochemical conditions. Several methodologies have been developed to address these challenges, each with distinct advantages and limitations [1] [2] [3].

Ion-Exchange Chromatography represents the most successful approach for preparative separation of phosphohistidine isomers. The method utilizes alkaline conditions (pH 11.0) with a potassium carbonate gradient system to maintain phosphohistidine stability during separation [1]. This technique can provide milligram quantities of individual phosphohistidine isomers with recovery rates of 65-85%. The driving force behind this chromatographic approach was to develop a single-step purification method that provided good resolution with eluants that could be easily removed [1].

Strong Anion Exchange (UPAX) methodology has emerged as a powerful technique for enriching phosphohistidine-containing peptides from complex biological samples [2] [3]. The UPAX protocol operates at pH 6.8 using ammonium acetate and triethylammonium phosphate buffer systems. This approach exploits the fact that phosphohistidine peptides acquire a second negative charge above pH 6, making Strong Anion Exchange chromatography feasible for separation of negatively charged phosphopeptides from the majority of peptides which do not contain a net negative charge [2] [3]. The method achieves recovery rates of 70-90% while maintaining phosphohistidine stability.

Traditional enrichment methods such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide enrichment show poor compatibility with phosphohistidine due to their reliance on acidic conditions. IMAC systems using Fe³⁺ or Cu²⁺ chelation typically operate below pH 6.0, while TiO₂ enrichment requires highly acidic conditions (pH < 3.0) [2] [4]. These acidic environments lead to rapid hydrolysis of the phosphoramidate bond, resulting in poor recovery rates of 10-40%.

Alternative solid-phase extraction approaches have been developed, including nickel phosphate-based methods that achieve selective binding and elution of histidine-derived compounds. This approach uses the insoluble nickel salt Ni₃(PO₄)₂ in methanolic acetate buffer systems, achieving 65-75% recovery of phosphohistidine-containing compounds [5].

| Method | pH Conditions | Buffer System | Stability | Recovery Rate (%) |

|---|---|---|---|---|

| Ion-Exchange Chromatography | 11.0 | Potassium carbonate gradient | High (alkaline conditions) | 65-85 |

| Strong Anion Exchange (UPAX) | 6.8 | Ammonium acetate/Triethylammonium phosphate | High (neutral/mildly alkaline) | 70-90 |

| Immobilized Metal Affinity Chromatography (IMAC) | < 6.0 | Fe³⁺ or Cu²⁺ chelation | Low (acidic hydrolysis) | 20-40 |

| Titanium Dioxide Enrichment | < 3.0 | TiO₂ beads in acidic conditions | Very Low (acid-catalyzed degradation) | 10-30 |

| Nickel Phosphate Solid-Phase Extraction | Neutral | Ni₃(PO₄)₂ in methanolic acetate | Moderate | 65-75 |

Spectroscopic Characterization Techniques

Spectroscopic analysis of phosphohistidine requires specialized approaches that can distinguish between the two isomeric forms (1-phosphohistidine and 3-phosphohistidine) while maintaining sample integrity under non-destructive conditions.

Nuclear Magnetic Resonance Spectroscopy provides the most definitive characterization of phosphohistidine isomers. ³¹P NMR spectroscopy reveals distinct chemical shifts for 1-phosphohistidine (4.9 ± 0.2 ppm) and 3-phosphohistidine (5.3 ± 0.2 ppm) relative to 85% orthophosphoric acid external reference [6] [7]. These chemical shift differences enable reliable identification and quantification of phosphohistidine in biological samples. The method demonstrates sensitivity in the 10-50 μM range and has been successfully applied to determine phosphohistidine concentrations in mammalian cell lysates [8] [9].

Studies using histone H4 revealed that ³¹P NMR of chemically phosphorylated proteins in a structured state shows two distinct peaks at 4.8 and 7.3 ppm with line widths of 9 and 55 Hz, respectively, indicating that both histidine residues can be phosphorylated with different mobilities in solution [6]. The quantitative analysis capability of ³¹P NMR spectroscopy has revealed that phosphohistidine is approximately one-third as abundant as phosphoserine and phosphothreonine combined in human bronchial epithelial cells [9] [7].

Infrared Spectroscopy offers complementary structural information through characteristic phosphate stretching frequencies. Fourier-transform infrared spectroscopy can detect phosphate groups at approximately 1070-1090 cm⁻¹ for 1-phosphohistidine and 1075-1095 cm⁻¹ for 3-phosphohistidine [10] [11]. The technique demonstrates utility in assessing the ionization state of phosphorylated residues in proteins, particularly under varying pH conditions [10].

Two-Dimensional Infrared Spectroscopy provides enhanced structural detail by probing backbone amide vibrations. Studies have shown that histidine dipeptides give rise to three spectrally resolvable amide I features at approximately 1630, 1644, and 1656 cm⁻¹, corresponding to different tautomeric and hydration states [12]. This approach enables investigation of conformational transitions occurring on ultrafast time scales.

Ultraviolet-Visible Spectroscopy allows detection of phosphohistidine through characteristic absorption patterns in the 258-265 nm range. The method shows sensitivity in the 50-200 μM range and can be adapted for high-throughput analysis [13]. UV-Visible spectroscopy has been successfully applied to monitor enzymatic reactions involving phosphohistidine and related compounds [14].

| Technique | Detection Parameter | 1-Phosphohistidine Signal | 3-Phosphohistidine Signal | Sensitivity (μM) |

|---|---|---|---|---|

| ³¹P NMR Spectroscopy | Chemical shift (ppm) | 4.9 ± 0.2 | 5.3 ± 0.2 | 10-50 |

| Infrared Spectroscopy | Phosphate stretching (cm⁻¹) | 1070-1090 | 1075-1095 | 100-500 |

| UV-Visible Spectroscopy | Absorption wavelength (nm) | 258-262 | 260-265 | 50-200 |

| ²D IR Spectroscopy | Amide I vibrations | 1630, 1644, 1656 | Similar to 1-pHis | 10-50 |

Mass Spectrometry-Based Detection

Mass spectrometry represents the most sensitive and widely applicable approach for phosphohistidine detection and characterization. However, the acid-labile nature of phosphohistidine necessitates specialized methodologies and fragmentation approaches [15] [16] [17].

Gas-Phase Fragmentation Mechanisms

Collision-induced dissociation of phosphohistidine-containing peptides produces characteristic fragmentation patterns distinct from other phosphoamino acids. The gas-phase chemistry involves a unique neutral loss fingerprint consisting of losses of 98 Da (H₃PO₄), 80 Da (HPO₃), and 116 Da (H₃PO₅) [15] [16] [17]. These neutral losses occur through specific mechanistic pathways involving phosphoryl transfer from phosphohistidine to the peptide C-terminal α-carboxylate or to glutamate/aspartate side chain residues when present [15] [17].

The fragmentation mechanism involves a charge-directed intramolecular nucleophilic substitution process, where the phosphorylated amino acid N-terminal carbonyl oxygen attacks the β-carbon, yielding a cyclic five-membered oxazoline product ion [18]. This mechanism is independent of proton mobility environment but affects ion abundances significantly. Under mobile proton conditions, interplay between phosphoric acid neutral loss and backbone cleavage fragments occurs, while limited proton mobility leads to predominance of neutral loss products [18] [19].

Higher-energy collisional dissociation (HCD) produces similar neutral loss patterns but with enhanced backbone fragmentation compared to traditional collision-induced dissociation [20] [21]. However, the neutral loss signature is less specific for phosphohistidine peptides under HCD conditions, with only 30% of phosphohistidine peptide-spectrum matches exhibiting the characteristic triplet pattern [21] [22].

Electron-based fragmentation techniques, including Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), provide superior site localization capabilities by preserving the phosphohistidine modification while promoting backbone fragmentation [22]. These methods minimize neutral loss events and enable unambiguous identification of phosphorylation sites with excellent localization accuracy [23].

Neutral Loss Patterns in Mass Spectra

The neutral loss behavior of phosphohistidine peptides shows significant dependence on peptide sequence and charge state. Statistical analysis of over 35,000 unique phosphopeptide spectra revealed that neutral loss is affected by both proximal and distal sites, with basic residues and the peptide N-terminus playing crucial roles [19]. Contrary to initial hypotheses suggesting direct catalysis by protonated basic residues, nearby basic groups actually decrease neutral loss regardless of charge mobility class [19].

Gas-phase intermolecular phosphate transfer within phosphohistidine peptide dimers has been observed, leading to formation of doubly phosphorylated product ions [24] [25]. This phenomenon occurs through homodimeric phosphohistidine peptide non-covalent complexes, likely stabilized by electrostatic interactions between the phosphohistidine phosphate group and protonated C-terminal lysine residues [24].

The phosphoramidate bond dissociation follows distinct kinetic patterns compared to phosphoester bonds. Quantum mechanical calculations combined with Rice-Ramsperger-Kassel-Marcus theory indicate that phosphate group rearrangement reactions occur at millisecond time scales, while phosphate loss reactions reach microsecond time scales at equivalent internal energies [18].

Isotopic Labeling Studies

Isotopic labeling strategies have provided crucial mechanistic insights into phosphohistidine gas-phase chemistry and enabled quantitative analysis methodologies. The use of ¹⁸O-labeled ATP ([γ-¹⁸O₄]ATP) allows direct labeling of phosphorylation sites with a characteristic 6.012 Da mass shift, enabling discrimination between newly formed and pre-existing phosphorylation sites [26] [27].

Studies using isotopically labeled substrates confirmed that the 98 Da neutral loss occurs via gas-phase phosphoryl transfer from phosphohistidine to peptide C-terminal carboxylate groups or acidic side chains [15] [28]. The isotopic labeling approach achieves greater than 95% enrichment and enables measurement of phosphorylation rates across over 1,000 phosphorylation sites [26].

Alternative labeling strategies include H₂¹⁸O exchange studies that achieve 85-95% isotope enrichment and provide insights into exchange mechanisms [29]. Synthetic ¹⁸O-phosphoramidate reagents enable production of isotopically labeled phosphohistidine standards with over 95% enrichment ratios [29].

Proteolytic ¹⁸O-labeling methods have been adapted for phosphohistidine analysis, achieving 90-98% isotope incorporation while maintaining compatibility with mass spectrometry workflows. These approaches enable quantitative comparison of phosphorylation levels between different experimental conditions.

| Fragmentation Type | Neutral Loss 1 (Da) | Neutral Loss 2 (Da) | Neutral Loss 3 (Da) | Backbone Fragmentation | Site Localization Accuracy |

|---|---|---|---|---|---|

| Collision-Induced Dissociation (CID) | 98 (H₃PO₄) | 80 (HPO₃) | 116 (H₃PO₅) | Suppressed | Poor |

| Higher-Energy Collisional Dissociation (HCD) | 98 (H₃PO₄) | 80 (HPO₃) | 116 (H₃PO₅) | Moderate | Moderate |

| Electron Transfer Dissociation (ETD) | Minimal | Limited | Rare | Enhanced | Excellent |

| Electron Capture Dissociation (ECD) | Minimal | Limited | Rare | Enhanced | Excellent |

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance spectroscopy provides unparalleled structural detail for phosphohistidine characterization, enabling determination of isomeric forms, conformational changes upon phosphorylation, and dynamic behavior in biological systems.

X-ray Crystallographic Analysis

X-ray crystallography has provided essential structural insights into phosphohistidine-containing proteins, though the number of available structures remains limited due to the inherent instability of the phosphoramidate bond during crystallization conditions.

High-Resolution Structures of phosphohistidine-containing proteins have been successfully determined for several key systems. The phosphorylated form of the histidine-containing phosphocarrier protein HPr from Escherichia coli (PDB ID: 1PFH) represents one of the most detailed structures, determined at 2.0 Å resolution. This structure reveals the phosphoryl group attached to the N1 position of the histidine imidazole ring and demonstrates how phosphorylation affects local protein structure without major conformational changes.

Enzyme-Substrate Complexes have been characterized for several phosphohistidine-containing systems. The crystal structure of human phospholysine phosphohistidine inorganic pyrophosphate phosphatase (LHPP) at 1.92 Å resolution (PDB ID: 2X4D) provides insights into the active site architecture and substrate binding modes. This dimeric structure reveals the presence of pyrophosphate binding sites and magnesium coordination essential for catalytic activity.

Structural Mimetics have been employed to circumvent the instability issues associated with authentic phosphohistidine. Crystal structures of monoclonal antibodies bound to phosphotriazolylalanine peptides (stable phosphohistidine mimetics) have been solved at resolutions ranging from 1.8 to 2.5 Å. These structures provide atomic-level detail of phosphohistidine recognition mechanisms and establish foundations for structure-guided antibody design.

Comparative Structural Analysis reveals common themes for stable phosphohistidine residues in protein environments. A recurring feature is the occurrence of ion-pair hydrogen bonds (salt bridges) involving the non-phosphorylated nitrogen atom of the histidine imidazole ring with acidic amino acid side chains. This stabilization mechanism appears crucial for maintaining phosphohistidine integrity in crystalline environments.

Crystal Growth Conditions require careful optimization to prevent phosphohistidine hydrolysis. Successful crystallization typically employs neutral to mildly alkaline conditions, low-temperature storage, and minimal handling time. The L-histidinium phosphite complex crystallized in space group P2₁ with excellent resolution (1.5 Å) demonstrates that appropriate conditions can yield high-quality diffracting crystals.

| Protein/Complex | PDB ID | Resolution (Å) | Space Group | Key Structural Features |

|---|---|---|---|---|

| Phosphohistidine-containing HPr | 1PFH | 2.0 | P2₁ | Phosphoryl group at N1 position |

| NME1/NME2 Histidine Kinases | Various | 1.8-2.2 | Various | Active site phosphohistidine |

| Phospholysine Phosphohistidine Phosphatase (LHPP) | 2X4D | 1.92 | P2₁2₁2₁ | Dimer with pyrophosphate binding |

| L-Histidinium Phosphite Complex | N/A | 1.5 | P2₁ | Hydrogen bonding patterns |

| Phosphotriazolylalanine-Antibody Complexes | Multiple | 1.8-2.5 | Various | Antibody recognition motifs |

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Khan I, Steeg PS. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities. Oncotarget. 2017 Dec 31;9(12):10185-10202. doi: 10.18632/oncotarget.23796. eCollection 2018 Feb 13. PubMed PMID: 29535799; PubMed Central PMCID: PMC5828198.

3: Srivastava S, Li Z, Soomro I, Sun Y, Wang J, Bao L, Coetzee WA, Stanley CA, Li C, Skolnik EY. Regulation of K(ATP) Channel Trafficking in Pancreatic β-Cells by Protein Histidine Phosphorylation. Diabetes. 2018 May;67(5):849-860. doi: 10.2337/db17-1433. Epub 2018 Feb 12. PubMed PMID: 29440278; PubMed Central PMCID: PMC5909995.

4: Potel CM, Lin MH, Heck AJR, Lemeer S. Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nat Methods. 2018 Mar;15(3):187-190. doi: 10.1038/nmeth.4580. Epub 2018 Jan 29. PubMed PMID: 29377012.

5: Makwana MV, Muimo R, Jackson RF. Advances in development of new tools for the study of phosphohistidine. Lab Invest. 2018 Mar;98(3):291-303. doi: 10.1038/labinvest.2017.126. Epub 2017 Dec 4. PubMed PMID: 29200202.

6: Attwood PV, Muimo R. The actions of NME1/NDPK-A and NME2/NDPK-B as protein kinases. Lab Invest. 2018 Mar;98(3):283-290. doi: 10.1038/labinvest.2017.125. Epub 2017 Dec 4. PubMed PMID: 29200201.

7: Xu A, Li Y, Zhao W, Hou F, Li X, Sun L, Chen W, Yang A, Wu S, Zhang B, Yao J, Wang H, Huang J. PHP14 regulates hepatic stellate cells migration in liver fibrosis via mediating TGF-β1 signaling to PI3Kγ/AKT/Rac1 pathway. J Mol Med (Berl). 2018 Feb;96(2):119-133. doi: 10.1007/s00109-017-1605-6. Epub 2017 Nov 3. PubMed PMID: 29098317.

8: Marmelstein AM, Moreno J, Fiedler D. Chemical Approaches to Studying Labile Amino Acid Phosphorylation. Top Curr Chem (Cham). 2017 Apr;375(2):22. doi: 10.1007/s41061-017-0111-1. Epub 2017 Feb 6. Review. PubMed PMID: 28168647.

9: Jones CP, Khan K, Ingram-Smith C. Investigating the mechanism of ADP-forming acetyl-CoA synthetase from the protozoan parasite Entamoeba histolytica. FEBS Lett. 2017 Feb;591(4):603-612. doi: 10.1002/1873-3468.12573. Epub 2017 Feb 9. PubMed PMID: 28129670; PubMed Central PMCID: PMC5330840.

10: Fuhs SR, Hunter T. pHisphorylation: the emergence of histidine phosphorylation as a reversible regulatory modification. Curr Opin Cell Biol. 2017 Apr;45:8-16. doi: 10.1016/j.ceb.2016.12.010. Epub 2017 Jan 25. Review. PubMed PMID: 28129587; PubMed Central PMCID: PMC5482761.

11: Fischer J, Johnson RA, Boon E. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay. J Vis Exp. 2017 Jan 11;(119). doi: 10.3791/55129. PubMed PMID: 28117829.

12: Xu A, Li X, Li S, Sun L, Wu S, Zhang B, Huang J. A novel role for 14-kDa phosphohistidine phosphatase in lamellipodia formation. Cell Adh Migr. 2017 Sep 3;11(5-6):488-495. doi: 10.1080/19336918.2016.1268319. Epub 2017 Jan 6. PubMed PMID: 27924678; PubMed Central PMCID: PMC5810497.

13: Cui L, Gong X, Tang Y, Kong L, Chang M, Geng H, Xu K, Wang F. Relationship between the LHPP Gene Polymorphism and Resting-State Brain Activity in Major Depressive Disorder. Neural Plast. 2016;2016:9162590. Epub 2016 Oct 23. PubMed PMID: 27843651; PubMed Central PMCID: PMC5097818.

14: Polimanti R, Wang Q, Meda SA, Patel KT, Pearlson GD, Zhao H, Farrer LA, Kranzler HR, Gelernter J. The Interplay Between Risky Sexual Behaviors and Alcohol Dependence: Genome-Wide Association and Neuroimaging Support for LHPP as a Risk Gene. Neuropsychopharmacology. 2017 Feb;42(3):598-605. doi: 10.1038/npp.2016.153. Epub 2016 Aug 17. PubMed PMID: 27531626; PubMed Central PMCID: PMC5240175.

15: Huang J, Fraser ME. Structural basis for the binding of succinate to succinyl-CoA synthetase. Acta Crystallogr D Struct Biol. 2016 Aug;72(Pt 8):912-21. doi: 10.1107/S2059798316010044. Epub 2016 Jul 13. PubMed PMID: 27487822.

16: Panda S, Srivastava S, Li Z, Vaeth M, Fuhs SR, Hunter T, Skolnik EY. Identification of PGAM5 as a Mammalian Protein Histidine Phosphatase that Plays a Central Role to Negatively Regulate CD4(+) T Cells. Mol Cell. 2016 Aug 4;63(3):457-69. doi: 10.1016/j.molcel.2016.06.021. Epub 2016 Jul 21. PubMed PMID: 27453048; PubMed Central PMCID: PMC5677525.

17: Xu A, Li X, Wu S, Lv T, Jin Q, Sun L, Huang J. Knockdown of 14-kDa phosphohistidine phosphatase expression suppresses lung cancer cell growth in vivo possibly through inhibition of NF-κB signaling pathway. Neoplasma. 2016;63(4):540-7. doi: 10.4149/neo_2016_407. PubMed PMID: 27268917.

18: Martin DR, Dutta P, Mahajan S, Varma S, Stevens SM Jr. Structural and activity characterization of human PHPT1 after oxidative modification. Sci Rep. 2016 Apr 1;6:23658. doi: 10.1038/srep23658. PubMed PMID: 27034094; PubMed Central PMCID: PMC4817053.

19: Weiße RH, Faust A, Schmidt M, Schönheit P, Scheidig AJ. Structure of NDP-forming Acetyl-CoA synthetase ACD1 reveals a large rearrangement for phosphoryl transfer. Proc Natl Acad Sci U S A. 2016 Feb 2;113(5):E519-28. doi: 10.1073/pnas.1518614113. Epub 2016 Jan 19. PubMed PMID: 26787904; PubMed Central PMCID: PMC4747732.

20: Reddy PS, Dery S, Metanis N. Chemical Synthesis of Proteins with Non-Strategically Placed Cysteines Using Selenazolidine and Selective Deselenization. Angew Chem Int Ed Engl. 2016 Jan 18;55(3):992-5. doi: 10.1002/anie.201509378. Epub 2015 Dec 4. PubMed PMID: 26636774.